molecular formula C9H8BrClO B2834740 1-(4-Bromophenyl)-2-chloropropan-1-one CAS No. 87010-95-5

1-(4-Bromophenyl)-2-chloropropan-1-one

Cat. No.: B2834740
CAS No.: 87010-95-5
M. Wt: 247.52
InChI Key: XWLIUMZBOPOTCS-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-chloropropan-1-one (CAS 87010-95-5) is a high-purity chemical compound offered with a minimum purity of ≥95% . This compound serves as a versatile and valuable building block in organic synthesis and pharmaceutical research. Its molecular formula is C₉H₈BrClO, with a molecular weight of 247.52 g/mol . As a solid aryl ketone, it typically requires storage at 4°C and is shipped at room temperature . Researchers utilize this and related β-chloro ketones as key intermediates in various chemical transformations, including the synthesis of novel ligands for metal-based complexes, which are critical in catalysis and materials science . The compound's structure, featuring both bromo and chloro functional groups on the propiophenone core, allows for selective further functionalization, making it a suitable substrate for reactions like Friedel-Crafts acylation . Safety Information: This product is classified with the signal word "Warning" and carries the hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Researchers should adhere to the corresponding precautionary statements . This product is provided for research and further manufacturing use only. It is strictly for laboratory use and is not intended for human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-bromophenyl)-2-chloropropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO/c1-6(11)9(12)7-2-4-8(10)5-3-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWLIUMZBOPOTCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=C(C=C1)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.51 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 4 Bromophenyl 2 Chloropropan 1 One

Direct Synthesis Approaches

Direct synthesis of 1-(4-bromophenyl)-2-chloropropan-1-one can be achieved through two primary pathways: the halogenation of a pre-formed propiophenone (B1677668) skeleton or the construction of the molecule via a Friedel-Crafts acylation reaction.

This approach begins with 4'-bromopropiophenone (B130284) as the starting material. The core of this method involves the selective introduction of a chlorine atom at the carbon alpha to the carbonyl group.

The introduction of chlorine specifically at the alpha (α) position of 4'-bromopropiophenone is a regioselective process driven by the electronic properties of the carbonyl group. The carbonyl group is electron-withdrawing, which increases the acidity of the hydrogen atoms on the adjacent α-carbon. mdpi.com This facilitates the formation of an enol or enolate intermediate under either acidic or basic conditions. mdpi.com

Under acidic conditions, the carbonyl oxygen is protonated, which enhances the acidity of the α-hydrogens. A subsequent deprotonation leads to the formation of a neutral enol intermediate. This enol then acts as a nucleophile, attacking an electrophilic chlorine source to yield the α-chlorinated ketone.

The halogenation of ketones with bromine is a well-documented reversible process. nih.gov To ensure the reaction proceeds to completion, conditions are often chosen to remove the hydrogen halide byproduct as it forms. nih.gov While direct fluorination can be aggressive and lead to side products, chlorination and bromination are more controlled. nih.govmt.com The ease of halogenating a substrate is directly related to its ability to enolize. mt.com

The efficiency and yield of the α-chlorination of 4'-bromopropiophenone are highly dependent on the choice of chlorinating agent, solvent, and reaction temperature. Various reagents can be employed to achieve this transformation, each with specific advantages. Common chlorinating agents include elemental chlorine (Cl₂), sulfuryl chloride (SO₂Cl₂), and N-chlorosuccinimide (NCS). mdpi.comgoogle.com

N-chlorosuccinimide (NCS): Often used for milder and more selective chlorinations. It is a solid, making it easier to handle than gaseous chlorine. Organocatalytic methods using NCS have been developed for the α-chlorination of aldehydes and ketones, sometimes employing catalysts to achieve high enantioselectivity. organic-chemistry.orgorganic-chemistry.org

Sulfuryl Chloride (SO₂Cl₂): A convenient reagent that can provide clean chlorination, with the byproducts (SO₂ and HCl) being gaseous and easily removed. However, its use requires specific plant facilities to manage the byproducts. google.com

Elemental Chlorine (Cl₂): While effective, it can be less selective and lead to polychlorinated byproducts if the reaction is not carefully controlled.

Reaction conditions such as temperature and solvent play a crucial role in selectivity. Low temperatures can favor the formation of the kinetic product, while higher temperatures may lead to the thermodynamic product. numberanalytics.com The choice of solvent can influence the reaction pathway, with polar solvents often facilitating the formation of the enol intermediate.

Chlorinating AgentTypical Catalyst/ConditionsKey Characteristics
N-Chlorosuccinimide (NCS) Acid (e.g., Amberlyst-15), or organocatalyst psu.eduMild conditions, good selectivity, solid reagent.
Sulfuryl Chloride (SO₂Cl₂) Often used without a catalyst or with a radical initiatorByproducts are gaseous, can be highly efficient.
Iodobenzene Dichloride (PhICl₂) Ethylene glycol, room temperature organic-chemistry.orgConverts ketones directly to α-chloroketone acetals.
Trichloroisocyanuric Acid Serves as both oxidant and halogenating agent organic-chemistry.orgCan convert alcohols directly to α-chloro ketones.

This synthetic route involves the direct acylation of bromobenzene (B47551) with an appropriate acylating agent to form the carbon skeleton of the target molecule in a single step. This is an example of an electrophilic aromatic substitution reaction. byjus.comsigmaaldrich.com

In this method, bromobenzene is reacted with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst. sigmaaldrich.comnih.gov The acyl chloride provides the three-carbon chain with the chlorine atom already in the correct position. The bromine atom on the benzene (B151609) ring acts as a deactivating but ortho-, para-directing group. tcd.ie Due to steric hindrance from the bulky bromine atom, the acylation occurs predominantly at the para-position, leading to the desired 1-(4-bromophenyl) isomer. tcd.ie Acid anhydrides can also be used as acylating agents in place of acyl chlorides. byjus.comrsc.org

A similar synthesis, the Friedel-Crafts acylation of bromobenzene with 3-chloropropionyl chloride, has been reported to produce 1-(4-bromophenyl)-3-chloropropan-1-one in good yield (74%). iucr.org This demonstrates the viability of using chloro-substituted acyl chlorides in these reactions.

Friedel-Crafts acylation reactions require a strong Lewis acid catalyst to activate the acylating agent. sigmaaldrich.commasterorganicchemistry.com The catalyst coordinates with the halogen of the acyl chloride, making the carbonyl carbon significantly more electrophilic and facilitating the generation of a resonance-stabilized acylium ion. byjus.comsigmaaldrich.com This highly reactive acylium ion is then attacked by the electron-rich aromatic ring of bromobenzene. byjus.com

Aluminum Chloride (AlCl₃): This is the most common and powerful catalyst used for Friedel-Crafts reactions. tcd.iemasterorganicchemistry.comkhanacademy.org A stoichiometric amount, or even an excess, of AlCl₃ is typically required because both the acyl chloride reactant and the resulting ketone product form complexes with the catalyst, rendering it inactive. researchgate.netorganic-chemistry.org This deactivation of the product prevents further acylation reactions. libretexts.org

Other Lewis Acids: While AlCl₃ is prevalent, other Lewis acids such as ferric chloride (FeCl₃), boron trifluoride (BF₃), tin tetrachloride (SnCl₄), and titanium tetrachloride (TiCl₄) can also catalyze the reaction. nih.govrsc.org In recent years, efforts have been made to develop more environmentally friendly and reusable catalysts, such as zinc oxide (ZnO), to replace hazardous AlCl₃. researchgate.net

The choice of catalyst can influence reaction rates and selectivity. numberanalytics.com The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or 1,2-dichloroethane, to control the reaction temperature and facilitate stirring. tcd.ieiucr.org

Lewis Acid CatalystTypical ApplicationKey Characteristics
Aluminum Chloride (AlCl₃) General purpose for acylation and alkylation tcd.iemasterorganicchemistry.comHighly reactive; stoichiometric amounts often needed; moisture sensitive. sigmaaldrich.comorganic-chemistry.org
Ferric Chloride (FeCl₃) Common catalyst for alkylation and acylation nih.govmasterorganicchemistry.comLess reactive than AlCl₃ but effective.
Boron Trifluoride (BF₃) Used in both alkylation and acylation nih.govlibretexts.orgGaseous catalyst, often used as a complex (e.g., with ether).
Tin Tetrachloride (SnCl₄) Effective catalyst for FC reactions nih.govrsc.orgLiquid, can offer milder reaction conditions.
Zinc Oxide (ZnO) "Greener" alternative catalyst researchgate.netorganic-chemistry.orgSolid, reusable, promotes reaction under solvent-free conditions.

Friedel-Crafts Acylation of Bromobenzene Derivatives

Control of Product Selectivity in Aromatic Substitution

The synthesis of the 1-(4-Bromophenyl) moiety, a core component of the target molecule, is often achieved through electrophilic aromatic substitution, most notably the Friedel-Crafts acylation of bromobenzene. The regiochemical outcome of this reaction is dictated by the directing effects of the bromine substituent on the aromatic ring.

The bromine atom is considered a deactivating yet ortho, para-directing group. This dual characteristic arises from the interplay of two opposing electronic effects:

Inductive Effect (-I): Due to its high electronegativity, bromine withdraws electron density from the benzene ring through the sigma (σ) bond, deactivating the ring towards electrophilic attack compared to unsubstituted benzene.

Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi (π) system of the benzene ring. This donation of electron density preferentially stabilizes the carbocation intermediates formed during attack at the ortho and para positions.

While the inductive effect deactivates the entire ring, the resonance effect is most pronounced at the ortho and para positions, making them more reactive than the meta position. Consequently, when bromobenzene undergoes Friedel-Crafts acylation with an appropriate acylating agent (such as 2-chloropropionyl chloride in the presence of a Lewis acid like AlCl₃), the incoming acyl group is directed to the ortho and para positions.

However, the major product is overwhelmingly the para-substituted isomer, this compound. The selectivity for the para position is primarily attributed to steric hindrance. The bulkiness of the bromine atom and the incoming electrophile sterically disfavor substitution at the adjacent ortho positions.

Table 1: Factors Influencing Regioselectivity in the Acylation of Bromobenzene

Factor Description Outcome
Inductive Effect Electron withdrawal by bromine via the σ-bond. Deactivation of the benzene ring.
Resonance Effect Electron donation by bromine via the π-system. Directs incoming electrophiles to ortho and para positions.

| Steric Hindrance | Spatial interference between the bromine atom and the acyl group. | Favors substitution at the less hindered para position over the ortho positions. |

Indirect Synthetic Routes

Beyond the direct acylation of bromobenzene, this compound can be synthesized through multi-step pathways that involve the modification of precursor molecules already containing the 4-bromophenyl group.

Transformations from Precursor Molecules Containing the 4-Bromophenyl Moiety

A common indirect strategy involves the α-halogenation of a suitable ketone precursor. One such precursor is 1-(4-bromophenyl)propan-1-one. This compound can be synthesized and then subjected to a chlorination reaction at the α-position (the carbon atom adjacent to the carbonyl group).

The α-chlorination of ketones like 1-(4-bromophenyl)propan-1-one can be achieved under various conditions, often involving an acid-catalyzed mechanism. libretexts.org In the presence of an acid, the ketone exists in equilibrium with its enol tautomer. This enol form is electron-rich and readily reacts with an electrophilic chlorine source (e.g., Cl₂, N-chlorosuccinimide) to yield the α-chlorinated product. libretexts.org

Reaction Scheme for Indirect Synthesis:

Formation of Precursor: Bromobenzene is first acylated with propionyl chloride to form 1-(4-bromophenyl)propan-1-one.

α-Chlorination: The resulting ketone is then treated with a chlorinating agent to introduce the chlorine atom at the C-2 position.

Another potential precursor is 1-(4-bromophenyl)propan-1-ol. This alcohol can be oxidized using standard oxidizing agents (like pyridinium (B92312) chlorochromate, PCC) to yield 1-(4-bromophenyl)propan-1-one, which can then be chlorinated as described above.

Development of Stereoselective Synthetic Protocols

The C-2 position of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers (R and S forms). The development of synthetic methods that selectively produce one enantiomer over the other is a significant area of research, particularly for applications in pharmaceuticals and materials science.

Recent advances in organocatalysis have provided powerful tools for the asymmetric α-functionalization of carbonyl compounds. These methods could be adapted for the enantioselective synthesis of this compound.

One promising approach is the use of chiral amine catalysts, such as derivatives of proline or Cinchona alkaloids. nih.govresearchgate.net The general mechanism involves the reaction of the ketone precursor (1-(4-bromophenyl)propan-1-one) with the chiral amine to form a transient chiral enamine intermediate. This enamine then reacts with an electrophilic chlorine source. The chiral environment provided by the catalyst directs the approach of the chlorinating agent, leading to the preferential formation of one enantiomer of the α-chloro ketone.

Table 2: Key Aspects of Stereoselective α-Chlorination Protocols

Method Catalyst Type Key Intermediate Outcome
Organocatalysis Chiral amines (e.g., proline derivatives, Cinchona alkaloids) Chiral enamine Enantiomerically enriched α-chloro ketone

| Phase Transfer Catalysis | Chiral Cinchona-based catalysts | Ion-pair with enolate | High yields and enantioselectivity for related systems |

For instance, studies on the enantioselective α-chlorination of β-keto esters using hybrid amide-based Cinchona derivatives as phase-transfer catalysts have shown high yields and excellent enantiomeric excess (up to 97% ee). nih.gov Similarly, direct organocatalytic enantioselective α-chlorination of aldehydes has been successfully demonstrated using easily available catalysts. researchgate.net These established protocols provide a strong foundation for the development of a stereoselective synthesis of this compound.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Bromophenyl 2 Chloropropan 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule.

Comprehensive Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-(4-Bromophenyl)-2-chloropropan-1-one is expected to show three distinct signals corresponding to the three types of non-equivalent protons in the molecule.

Aromatic Protons: The para-substituted bromophenyl group will exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the carbonyl group (H-2' and H-6') are expected to be deshielded and resonate further downfield (approximately δ 7.8-8.0 ppm) compared to the protons meta to the carbonyl group (H-3' and H-5', approximately δ 7.6-7.7 ppm). The coupling constant between these adjacent aromatic protons would be in the typical range for ortho coupling (J ≈ 8-9 Hz).

Methine Proton (-CH(Cl)-): This proton is attached to a carbon bearing both a chlorine atom and adjacent to a carbonyl group. Both are strongly electron-withdrawing, which will cause a significant downfield shift. This signal is expected to appear as a quartet (due to coupling with the three methyl protons) in the range of δ 5.1-5.4 ppm.

Methyl Protons (-CH₃): The protons of the methyl group are adjacent to the chlorinated methine carbon. They will appear as a doublet, coupling with the single methine proton. This signal is expected to be the most upfield, likely in the range of δ 1.7-1.9 ppm, with a coupling constant (J) of approximately 7 Hz.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
~ 7.8-8.0 Doublet ~ 8-9 2H Aromatic (H-2', H-6')
~ 7.6-7.7 Doublet ~ 8-9 2H Aromatic (H-3', H-5')
~ 5.1-5.4 Quartet ~ 7 1H -CH(Cl)-

Carbon-13 (¹³C) NMR Chemical Shift Assignments

The ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the seven unique carbon environments in the molecule.

Carbonyl Carbon (C=O): The ketone carbonyl carbon is highly deshielded and will appear significantly downfield, typically in the range of δ 190-195 ppm.

Aromatic Carbons: Four signals are expected for the aromatic ring. The carbon attached to the bromine (C-4') will be in the δ 128-130 ppm range. The carbons ortho and meta to the carbonyl group (C-2'/C-6' and C-3'/C-5') will resonate around δ 129-132 ppm. The quaternary carbon attached to the carbonyl group (C-1') will be found around δ 134-136 ppm.

Methine Carbon (-CH(Cl)-): The carbon atom bonded to the chlorine atom will be deshielded and is expected to have a chemical shift in the range of δ 55-60 ppm.

Methyl Carbon (-CH₃): The methyl carbon will be the most shielded carbon, appearing furthest upfield, likely in the range of δ 20-25 ppm.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

Chemical Shift (δ, ppm) Assignment
~ 190-195 C=O
~ 134-136 C-1'
~ 132 C-3', C-5'
~ 129 C-2', C-6'
~ 128-130 C-4'
~ 55-60 -CH(Cl)-

Application of Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments made from 1D NMR, 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would show correlations between coupled protons. Key expected correlations would be between the methine proton (~δ 5.1-5.4) and the methyl protons (~δ 1.7-1.9), and between the ortho-aromatic protons (~δ 7.8-8.0) and meta-aromatic protons (~δ 7.6-7.7).

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. It would definitively link the proton signals to their corresponding carbon signals (e.g., the methine proton at ~δ 5.2 ppm to the methine carbon at ~δ 57 ppm).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

Vibrational Assignments of Key Functional Groups (e.g., Carbonyl, C-Cl, C-Br)

The IR spectrum of this compound would be dominated by a few key absorption bands.

Carbonyl (C=O) Stretch: A strong, sharp absorption band is expected for the ketone carbonyl group. The presence of the α-chlorine atom, an electron-withdrawing group, typically shifts the C=O stretching frequency to a higher wavenumber compared to a simple alkyl aryl ketone. The peak is expected in the range of 1700-1725 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bonds within the aromatic ring.

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to appear as a medium to strong band in the fingerprint region, typically between 700-800 cm⁻¹.

C-Br Stretch: The carbon-bromine stretch is found at lower frequencies, usually in the 600-500 cm⁻¹ range.

C-H Stretches: Aromatic C-H stretching vibrations would be observed just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methine and methyl groups) would appear just below 3000 cm⁻¹.

Table 3: Predicted IR Vibrational Assignments

Wavenumber (cm⁻¹) Intensity Assignment
~ 3100-3000 Medium-Weak Aromatic C-H Stretch
~ 3000-2850 Medium-Weak Aliphatic C-H Stretch
~ 1700-1725 Strong, Sharp C=O (Ketone) Stretch
~ 1600-1450 Medium-Weak Aromatic C=C Stretch
~ 700-800 Medium-Strong C-Cl Stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

The electron ionization (EI) mass spectrum of this compound would show a complex molecular ion region due to the presence of two halogen isotopes: Bromine (⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio) and Chlorine (³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio). This would result in a cluster of molecular ion peaks (M, M+2, M+4) at m/z 246, 248, and 250.

Key fragmentation pathways would likely involve:

Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the chlorinated carbon, leading to the formation of the stable 4-bromobenzoyl cation at m/z 183/185. This is often a very prominent peak.

Loss of Chlorine: Loss of a chlorine radical (·Cl) from the molecular ion to give a fragment at m/z 211/213.

Loss of Propionyl Chloride Moiety: Cleavage can also result in the formation of a bromophenyl cation at m/z 155/157.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Validation

High-Resolution Mass Spectrometry is a critical tool for the unambiguous determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound, with a chemical formula of C₉H₈BrClO, HRMS would be used to validate this composition.

The technique's precision allows for the differentiation between molecules with the same nominal mass but different elemental formulas. The theoretical exact mass of this compound can be calculated based on the masses of its most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O). An experimental HRMS measurement yielding a mass that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula. The presence of bromine and chlorine isotopes (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl) would result in a characteristic isotopic pattern for the molecular ion peak, further confirming the elemental composition.

Table 1: Theoretical Isotopic Masses for this compound

Isotope Combination Molecular Formula Theoretical Exact Mass (Da)
Most Abundant C₉H₈⁷⁹Br³⁵ClO 245.9447
Bromine-81 C₉H₈⁸¹Br³⁵ClO 247.9427
Chlorine-37 C₉H₈⁷⁹Br³⁷ClO 247.9418
Bromine-81 & Chlorine-37 C₉H₈⁸¹Br³⁷ClO 249.9397

Note: This table is based on theoretical calculations, as experimental HRMS data for this specific compound is not publicly available.

Analysis of Fragmentation Patterns for Structural Confirmation

Mass spectrometry not only provides the molecular weight but also offers structural information through the analysis of fragmentation patterns. When the molecular ion of this compound is subjected to energy (e.g., through electron ionization), it breaks apart into smaller, charged fragments. The pattern of these fragments is a unique fingerprint that helps to elucidate the molecule's structure.

For this specific α-chloroketone, characteristic fragmentation pathways would be expected:

α-Cleavage: The bonds adjacent to the carbonyl group are prone to breaking. A primary fragmentation would be the loss of the chloropropyl group to form the stable 4-bromobenzoyl cation ([C₇H₄BrO]⁺). This fragment would be expected at m/z 183/185, showing the characteristic isotopic signature of bromine.

Halogen Loss: Cleavage of the carbon-chlorine or carbon-bromine bonds can occur. Loss of a chlorine radical from the molecular ion would yield a fragment, while loss of a bromine radical would result in the 4-chloropropiophenone cation.

McLafferty Rearrangement: While less likely in this specific structure without gamma-hydrogens, related rearrangements could lead to the elimination of neutral molecules like HCl.

The resulting mass spectrum would display peaks corresponding to the m/z ratios of these fragments. The relative abundance of each fragment provides insight into the stability of the ions and the corresponding bonds within the molecule.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide detailed information on the molecule's conformation, bond lengths, bond angles, and how the molecules pack together in a crystal lattice. However, no published crystal structure for this compound is currently available.

Determination of Solid-State Molecular Conformation

Should a suitable crystal of this compound be grown and analyzed, X-ray diffraction would reveal its solid-state conformation. Key structural questions that could be answered include the torsion angles between the phenyl ring and the propanone side chain, and the orientation of the chlorine atom relative to the rest of the molecule. This data is fundamental for understanding the molecule's steric and electronic properties. For the related isomer, 1-(4-bromophenyl)-3-chloropropan-1-one, crystallographic studies show that the molecule is nearly planar, with the chlorine atom positioned out of this plane. A similar analysis would be necessary to confirm the conformation of the 2-chloro isomer.

Elucidation of Intermolecular Interactions and Crystal Packing

The crystal packing, or the arrangement of molecules in the crystal lattice, is dictated by intermolecular forces. X-ray crystallography would identify and quantify these interactions, such as halogen bonding (involving the bromine or chlorine atoms), dipole-dipole interactions from the carbonyl group, and weaker van der Waals forces. In the crystal structure of the related 1-(4-bromophenyl)-3-chloropropan-1-one, molecules are linked by weak C—H···O hydrogen bonds and characterized by Br···Cl halogen bonds, forming a layered structure. Understanding these interactions is crucial for predicting the material's physical properties, such as melting point and solubility.

Disorder Phenomena in the Crystal Structure (if applicable)

In some crystal structures, molecules or parts of molecules may not be perfectly ordered, occupying multiple positions or orientations. This is known as disorder. X-ray crystallography can detect and model this phenomenon. For this compound, potential disorder could arise from the rotation of the phenyl group or conformational flexibility in the chloropropanone chain. Identifying any such disorder is essential for an accurate and complete description of the crystal structure. To date, there is no information to indicate whether this compound exhibits disorder in the solid state.

Table 2: List of Compounds Mentioned

Compound Name
This compound
1-(4-Bromophenyl)-3-chloropropan-1-one

Mechanistic Investigations of 1 4 Bromophenyl 2 Chloropropan 1 One Reactivity

Nucleophilic Substitution Reactions at the α-Carbon

The α-carbon, bonded to a chlorine atom and adjacent to the carbonyl group, is a primary site for nucleophilic attack. The nature of this substitution can proceed through different mechanistic pathways, influenced by various factors.

Nucleophilic substitution reactions at the α-carbon of 1-(4-bromophenyl)-2-chloropropan-1-one, a secondary halide, can theoretically proceed via either an SN1 (unimolecular nucleophilic substitution) or an SN2 (bimolecular nucleophilic substitution) mechanism.

The SN2 pathway is a single, concerted step where the nucleophile attacks the α-carbon at the same time as the chloride leaving group departs. This leads to an inversion of stereochemistry at the α-carbon. The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile (a second-order reaction). For α-haloketones, the SN2 reaction is generally favored due to the electronic effects of the adjacent carbonyl group.

The SN1 pathway , in contrast, is a two-step process. The first and rate-determining step involves the departure of the leaving group to form a carbocation intermediate. In the second step, the nucleophile attacks the planar carbocation. This pathway typically leads to a racemic mixture of products if the α-carbon is a stereocenter. The rate of an SN1 reaction is dependent only on the concentration of the substrate (a first-order reaction). While secondary halides can undergo SN1 reactions, the formation of a carbocation adjacent to an electron-withdrawing carbonyl group is generally disfavored, making the SN1 pathway less likely for this compound under most conditions.

The relative rates of these pathways are influenced by the substrate structure, the nature of the nucleophile, the leaving group, and the solvent. Strong nucleophiles and polar aprotic solvents tend to favor the SN2 mechanism, while weak nucleophiles and polar protic solvents favor the SN1 mechanism.

Table 1: General Comparison of SN1 and SN2 Reaction Pathways for Alkyl Halides

FeatureSN1 PathwaySN2 Pathway
Rate Law Rate = k[Substrate]Rate = k[Substrate][Nucleophile]
Molecularity UnimolecularBimolecular
Reaction Steps Two steps (carbocation intermediate)One step (concerted)
Stereochemistry RacemizationInversion of configuration
Substrate Reactivity 3° > 2° > 1° > MethylMethyl > 1° > 2° > 3°
Nucleophile Weak nucleophiles favoredStrong nucleophiles favored
Solvent Polar protic solvents favoredPolar aprotic solvents favored

This table presents general trends for alkyl halides and serves as a predictive tool for the reactivity of this compound.

The carbonyl group plays a crucial role in activating the α-C-Cl bond towards nucleophilic attack, making α-haloketones significantly more reactive than their corresponding alkyl halide analogs. This activation arises primarily from two effects:

Inductive Effect: The electronegative oxygen atom of the carbonyl group withdraws electron density from the adjacent α-carbon. This inductive effect increases the partial positive charge on the α-carbon, making it more electrophilic and thus more susceptible to attack by nucleophiles. nih.gov This enhanced polarity of the carbon-halogen bond contributes to a faster reaction rate with nucleophiles. nih.gov

Transition State Stabilization: In an SN2 reaction, the transition state involves a trigonal bipyramidal geometry at the α-carbon. The adjacent carbonyl group can stabilize this transition state through orbital overlap with the p-orbitals of the reacting carbon, lowering the activation energy of the reaction.

Besides direct substitution, this compound can undergo several other base-induced reactions.

Elimination Reactions: In the presence of a strong, sterically hindered base, an E2 (bimolecular elimination) reaction can occur, leading to the formation of an α,β-unsaturated ketone. This involves the abstraction of a proton from the carbon adjacent to the carbonyl group (the α'-carbon) and the simultaneous elimination of the chloride ion.

Favorskii Rearrangement: This is a characteristic reaction of α-haloketones possessing an enolizable α'-hydrogen when treated with a base. nrochemistry.comnumberanalytics.com The mechanism is thought to involve the formation of an enolate at the α'-position, which then undergoes an intramolecular nucleophilic attack on the α-carbon to form a cyclopropanone (B1606653) intermediate. nrochemistry.comnumberanalytics.com Subsequent nucleophilic attack by the base (e.g., hydroxide (B78521) or alkoxide) on the carbonyl carbon of the cyclopropanone leads to the opening of the strained ring and, after protonation, yields a rearranged carboxylic acid derivative (acid, ester, or amide, depending on the base used). nrochemistry.comnumberanalytics.com For acyclic α-halo ketones like this compound, this rearrangement results in a rearranged carboxylic acid derivative. nrochemistry.com

Epoxidation: With certain nucleophiles and under specific conditions, intramolecular cyclization can occur to form an epoxide. This is more common when the nucleophile first attacks the carbonyl carbon, followed by an intramolecular SN2 displacement of the chloride by the newly formed alkoxide.

Electrophilic Aromatic Substitution Reactions on the Bromophenyl Ring

The bromophenyl ring of this compound can undergo electrophilic aromatic substitution (EAS). The position of the incoming electrophile is directed by the two existing substituents: the bromine atom and the 2-chloropropanoyl group.

Directing Effect of the Bromine Atom: Halogens are generally considered deactivating groups due to their electron-withdrawing inductive effect. organicchemistrytutor.com However, they are ortho-, para-directors because of their ability to donate a lone pair of electrons through resonance, which stabilizes the arenium ion intermediate when the electrophile attacks at the ortho and para positions.

Directing Effect of the 2-Chloropropanoyl Group: The acyl group (-COR) is a moderately deactivating and meta-directing group. organicchemistrytutor.comlibretexts.org Its electron-withdrawing nature, both through induction and resonance, reduces the electron density of the aromatic ring, making it less reactive towards electrophiles. stackexchange.comechemi.com The deactivation is more pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position. organicchemistrytutor.comlibretexts.org

In this compound, the two substituents have conflicting directing effects. The bromine atom directs ortho and para, while the 2-chloropropanoyl group directs meta. In such cases, the outcome of an EAS reaction can be a mixture of products, and the relative activating/deactivating strength of the groups and steric hindrance will influence the product distribution. Generally, the more strongly activating group or the less deactivating group will have a greater influence on the position of substitution.

Carbonyl Group Reactivity and Transformations

The carbonyl group in this compound is an electrophilic center and can undergo a variety of nucleophilic addition and related reactions.

Reduction: The carbonyl group can be selectively reduced to a secondary alcohol, yielding 1-(4-bromophenyl)-2-chloropropan-1-ol. oup.com This transformation can be achieved using various reducing agents, such as sodium borohydride (B1222165) or through catalytic hydrogenation. oup.comgoogle.com The resulting α-chloroalcohol is a useful intermediate for further synthetic transformations, such as the formation of epoxides upon treatment with a base. google.com

Wittig Reaction: The Wittig reaction provides a method for converting ketones into alkenes. This involves the reaction of the ketone with a phosphorus ylide (Wittig reagent). For this compound, this reaction would lead to the formation of a substituted alkene, replacing the carbonyl oxygen with a carbon-carbon double bond.

Radical Reaction Pathways

Radical reactions involving this compound are also plausible, particularly under photochemical conditions.

Photochemical α-Cleavage (Norrish Type I Reaction): Ketones can undergo homolytic cleavage of the bond between the carbonyl carbon and an α-carbon upon irradiation with UV light. nih.govlibretexts.orgresearchgate.net For this compound, this Norrish Type I cleavage could lead to the formation of a 4-bromobenzoyl radical and a 2-chloropropyl radical. These highly reactive radical intermediates can then undergo various subsequent reactions, such as recombination, disproportionation, or reaction with the solvent. The initial excitation populates an excited singlet state, which can then undergo intersystem crossing to a dissociative triplet state, leading to the α-cleavage. nih.govrsc.org

Stereochemical Outcomes and Enantioselectivity

Extensive searches of scientific literature and chemical databases did not yield specific research findings or detailed data regarding the stereochemical outcomes and enantioselectivity of reactions involving this compound. While the asymmetric reduction of α-chloro ketones and related compounds is a subject of interest in organic synthesis, dedicated studies on this particular substrate with tabulated results for enantiomeric excess (ee) or diastereomeric ratios (dr) were not found in the available resources.

The reactivity of α-chloro ketones like this compound presents the potential for creating two new stereocenters upon reduction of the carbonyl group, leading to the formation of diastereomeric chlorohydrins. The stereochemical course of such reactions is heavily influenced by the choice of reducing agent and catalyst. In principle, both substrate-controlled and reagent-controlled diastereoselection can be envisioned.

Furthermore, the prochiral nature of the carbonyl group allows for enantioselective reduction, which would yield non-racemic products. This is typically achieved using chiral reducing agents, catalysts, or biocatalysts. Common approaches for the enantioselective reduction of ketones include:

Catalytic Hydrogenation: Utilizing transition metal catalysts (e.g., Ruthenium, Rhodium, Iridium) complexed with chiral ligands.

Catalytic Transfer Hydrogenation: Employing a hydrogen donor (e.g., isopropanol (B130326) or formic acid) in the presence of a chiral metal complex.

Stoichiometric Chiral Hydride Reagents: Using reagents like those derived from chiral auxiliaries.

Biocatalysis: Employing enzymes such as alcohol dehydrogenases (ADHs) which can exhibit high levels of stereo- and enantioselectivity.

Without specific experimental data for this compound, any discussion of stereochemical outcomes remains speculative. Further empirical research would be required to determine the diastereomeric and enantiomeric ratios achievable under various reaction conditions.

Computational Chemistry and Theoretical Studies of 1 4 Bromophenyl 2 Chloropropan 1 One

Electronic Structure Calculations

The electronic structure of a molecule is fundamental to its chemical behavior. Computational methods provide a means to probe this structure in detail, offering predictions of various molecular properties.

Density Functional Theory (DFT) for Ground State Properties and Reactivity Prediction

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of moderate size like 1-(4-bromophenyl)-2-chloropropan-1-one. DFT calculations can elucidate a range of ground-state properties that are critical for predicting reactivity.

Key ground-state properties that can be calculated using DFT include optimized molecular geometry, total energies, and thermodynamic data. For instance, a DFT study on bromine-substituted acetophenones systematically examined the effects of the bromine substituent on the electronic and structural properties of the molecule. researchgate.net Such studies reveal how the presence of the bromine atom and the chloroalkyl chain influences the geometry of the phenyl ring and the carbonyl group.

Furthermore, DFT is instrumental in calculating electronic properties that govern reactivity. These include the dipole moment, which for this compound is expected to be significant due to the presence of electronegative oxygen, chlorine, and bromine atoms. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify electrophilic and nucleophilic sites within the molecule. For α-haloketones, the carbonyl carbon and the α-carbon are known to be electrophilic centers.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT for a Similar Aromatic Ketone Derivative (Note: This data is illustrative and based on a similar molecular structure, not this compound itself.)

DescriptorSymbolTypical Calculated Value (eV)
Ionization PotentialIP6.0 - 7.0
Electron AffinityEA1.5 - 2.0
Chemical Hardnessη2.0 - 2.5
Electronic Chemical Potentialµ-4.0 to -4.5

These parameters collectively provide a detailed picture of the molecule's electronic character and its propensity to engage in chemical reactions.

Ab Initio Methods for High-Level Electronic Structure Characterization

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameterization, offer a higher level of theory for characterizing electronic structure. mpg.de While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide more accurate energies and properties.

For this compound, ab initio calculations would be particularly useful for refining the energies of the ground state, transition states, and any intermediates. nih.gov These high-level calculations are crucial for obtaining accurate reaction barriers and enthalpies. A detailed analysis of the electronic characteristics at the ab initio level can provide deep insights into the substituent effects of the bromine atom and the chlorine at the α-position on the reactivity of the carbonyl group. nih.gov The inductive and mesomeric effects of these substituents play a continuous and balanced role in the energetics of transformations involving this molecule. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energies and spatial distributions of these orbitals are key to understanding a molecule's behavior as an electrophile or a nucleophile.

For this compound, the HOMO is expected to be localized primarily on the bromophenyl ring, which is electron-rich. The LUMO, on the other hand, is anticipated to have significant contributions from the carbonyl group and the C-Cl bond, highlighting the electrophilic nature of the carbonyl carbon and the α-carbon.

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing molecular stability and reactivity. A smaller gap generally implies higher reactivity. In a study of a pyrazole (B372694) derivative containing a 4-bromophenyl group, the HOMO-LUMO gap was a key parameter in determining the charge transfer within the molecule. nih.gov For this compound, the presence of the electron-withdrawing carbonyl and chloro groups is expected to lower the energy of the LUMO, leading to a relatively small HOMO-LUMO gap and thus enhanced reactivity towards nucleophiles.

Table 2: Representative Frontier Molecular Orbital Energies for a Substituted Aromatic Ketone (Note: This data is illustrative and based on a similar molecular structure, not this compound itself.)

Molecular OrbitalEnergy (eV)
HOMO-6.5
LUMO-2.0
HOMO-LUMO Gap 4.5

Reaction Mechanism Simulations

Computational chemistry is a powerful tool for elucidating the step-by-step pathways of chemical reactions, including the identification of transient species like transition states.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A key aspect of studying reaction mechanisms is the localization of the transition state (TS), which represents the highest energy point along the reaction pathway. For reactions of this compound, such as nucleophilic substitution at the α-carbon, computational methods can be used to find the geometry of the TS. For an SN2 reaction, this would involve a trigonal bipyramidal geometry at the α-carbon. libretexts.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation can be performed. An IRC analysis maps the reaction pathway from the transition state down to the reactants and products, confirming that the located TS indeed connects the desired species. This provides a detailed picture of the geometric changes that occur during the reaction. For a nucleophilic attack on this compound, the IRC would trace the approach of the nucleophile, the breaking of the C-Cl bond, and the departure of the chloride ion.

Elucidation of Reaction Barriers and Rate Constants

The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡). Computational methods can provide accurate estimates of these barriers, which are crucial for understanding reaction kinetics. For the SN2 reaction of an α-haloketone, the activation energy is influenced by factors such as the nature of the nucleophile, the leaving group, and the substituents on the ketone.

Theoretical calculations can also be used to predict reaction rate constants using Transition State Theory (TST). By calculating the vibrational frequencies of the reactants and the transition state, the Gibbs free energy of activation (ΔG‡) can be determined, which is then used in the TST equation to estimate the rate constant. While experimental determination of rate constants for every reaction can be challenging, computational predictions can provide valuable insights and guide experimental design. researchgate.netrsc.org

Solvent Effects Modeling in Reaction Mechanisms

The surrounding solvent environment can significantly influence the reaction mechanisms of this compound by altering the energies of reactants, transition states, and products. Computational modeling of these solvent effects is crucial for accurately predicting reaction pathways and kinetics. scielo.br

Two primary models are employed for this purpose:

Implicit Solvent Models: These models, also known as continuum models, represent the solvent as a continuous medium with a defined dielectric constant. scielo.br This approach efficiently captures the average electrostatic effect of the solvent on the solute. It is particularly useful for understanding how the polarity of the solvent can stabilize or destabilize charged intermediates and transition states, thereby affecting activation energies. scielo.br

Explicit Solvent Models: In this approach, individual solvent molecules are included in the calculation. This method provides a more detailed and accurate picture by accounting for specific solute-solvent interactions, such as hydrogen bonding. While computationally more demanding, explicit models are necessary for reactions where specific solvent molecules play a direct role in the mechanism, for instance, by acting as a proton shuttle or stabilizing a transition state through direct interaction. scielo.br

Theoretical studies on similar ketones demonstrate that the choice of solvent can dictate the regioselectivity and stereoselectivity of a reaction. dntb.gov.ua For this compound, modeling would be used to predict how solvents of varying polarity (e.g., a nonpolar solvent like toluene (B28343) versus a polar aprotic solvent like acetone) would impact nucleophilic substitution or elimination reactions. umich.edu

Conformational Analysis and Molecular Dynamics

Potential Energy Surface Scans for Rotational Isomers

The flexibility of this compound arises from the rotation around its single bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational space of a molecule by systematically changing specific geometric parameters, such as dihedral angles, and calculating the corresponding energy. q-chem.comnih.gov

For this compound, key rotations would include the dihedral angle between the bromophenyl group and the carbonyl group, and the angle along the bond connecting the carbonyl carbon to the chiral center. A relaxed PES scan involves optimizing the rest of the molecular geometry at each step of the scan, providing a pathway of minimum energy. q-chem.commolssi.org

The results of a PES scan are typically visualized as a plot of energy versus the dihedral angle. molssi.org The minima on this plot correspond to stable rotational isomers (conformers), while the maxima represent the energy barriers for interconversion between them. researchgate.netscispace.com This analysis is fundamental for identifying the most stable, and therefore most populated, conformations of the molecule at equilibrium. utdallas.edu

Table 1: Hypothetical Results of a Potential Energy Surface Scan for a Key Dihedral Angle in this compound

Dihedral Angle (degrees) Relative Energy (kcal/mol) Conformation
0 5.2 Eclipsed (Transition State)
60 0.5 Gauche (Stable Isomer)
120 4.8 Eclipsed (Transition State)

Note: This table is illustrative and based on general principles of conformational analysis.

Dynamic Behavior and Conformational Ensembles

While PES scans identify stationary points on the energy landscape, molecular dynamics (MD) simulations provide insight into the time-dependent behavior of the molecule. frontiersin.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe molecular vibrations, rotations, and conformational changes over time. frontiersin.orgutp.ac.pa

By running an MD simulation, one can generate a conformational ensemble, which is a collection of snapshots of the molecule's structure over time. This ensemble provides a statistical representation of the different conformations the molecule can adopt at a given temperature. frontiersin.org Analysis of this ensemble can reveal:

The relative populations of different conformers.

The pathways and timescales of transitions between different stable states.

The flexibility of different parts of the molecule.

The average structural properties of the molecule.

For this compound, MD simulations would be crucial for understanding how its flexibility influences its ability to bind to a receptor or participate in a chemical reaction. escholarship.org

Advanced Computational Methodologies

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches

For large systems, such as this compound in an explicit solvent or interacting with a biological macromolecule, full quantum mechanical calculations can be prohibitively expensive. kit.edu Hybrid QM/MM methods offer a solution by partitioning the system into two regions. nih.govchemrxiv.org

The QM Region: The chemically active part of the system (e.g., the substrate and key residues in an enzyme's active site) is treated with a high-accuracy quantum mechanics method (like Density Functional Theory, DFT). kit.edumdpi.com This allows for an accurate description of bond breaking and formation and other electronic effects. chemrxiv.org

The MM Region: The remainder of the system (e.g., the bulk solvent or the rest of the protein) is treated with a computationally less expensive molecular mechanics force field. kit.edunih.gov

This approach provides a balance between accuracy and computational cost, making it a powerful tool for studying reaction mechanisms in complex environments. chemrxiv.orgmdpi.com For this compound, a QM/MM study could model its metabolism by an enzyme, treating the compound and the enzyme's active site at the QM level. mdpi.com

Quantum Fragment Along Reaction Pathway (QFARP) and Interacting Quantum Atoms (IQA) Analysis

To gain a deeper understanding of the electronic changes that occur during a chemical reaction, advanced analysis methods are employed. The Interacting Quantum Atoms (IQA) approach is an energy partitioning scheme that decomposes the total energy of a molecule into the sum of atomic self-energies and the interaction energies between every pair of atoms in the system. nih.gov

Unlike methods that rely on molecular orbitals, IQA is performed in real space and can be applied to any molecular geometry. nih.gov This makes it exceptionally useful for analyzing the evolution of chemical bonds and non-covalent interactions along a reaction pathway. nih.govnih.gov For a reaction involving this compound, IQA could be used to:

Quantify the covalent bond strength between the chlorine and carbon atoms as the bond breaks.

Analyze the nature and strength of non-covalent interactions, such as halogen bonds, in the transition state.

Track the charge transfer between different atomic fragments during the reaction.

The term "Quantum Fragment Along Reaction Pathway (QFARP)" is not a standard acronym in computational chemistry literature and may refer to a specialized or proprietary method for analyzing reaction pathways based on quantum mechanical fragmentation. Generally, such methods involve partitioning a molecule into fragments and studying how the properties of and interactions between these fragments change as the reaction proceeds. westminster.ac.uk

Synthetic Utility of 1 4 Bromophenyl 2 Chloropropan 1 One As an Organic Intermediate

Building Block for Heterocyclic Compounds

The presence of a carbonyl group and an adjacent carbon-halogen bond allows 1-(4-bromophenyl)-2-chloropropan-1-one to participate in various cyclization reactions, providing access to a wide range of nitrogen-, sulfur-, and oxygen-containing heterocycles. These reactions often proceed through well-established mechanisms, making this compound a reliable building block for complex molecular targets.

Synthesis of Pyrazoline Derivatives (e.g., 1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-dihydro-1H-Pyrazol-1-yl]-2-Chloropropan-1-one)

Pyrazolines, or dihydropyrazoles, are five-membered nitrogen-containing heterocycles that are frequently investigated for their diverse biological activities. thepharmajournal.com The most common route to 2-pyrazolines involves the cyclocondensation of an α,β-unsaturated ketone (a chalcone) with a hydrazine (B178648) derivative. thepharmajournal.comdergipark.org.tr

While a direct one-step synthesis of the title compound from this compound is not the standard approach, the structural components suggest a plausible multi-step pathway where the pyrazoline core is first assembled and subsequently acylated.

A typical synthesis would first involve a Claisen-Schmidt condensation between 4-bromobenzaldehyde (B125591) and 4'-fluoroacetophenone (B120862) to produce the chalcone (B49325) precursor, (2E)-1-(4-fluorophenyl)-3-(4-bromophenyl)prop-2-en-1-one. This intermediate is then reacted with hydrazine hydrate, often in a solvent like ethanol (B145695) with an acid catalyst, to yield the 5-(4-bromophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazole core. dergipark.org.tr The final step would be the acylation of this pyrazoline at the N1 position with 2-chloropropionyl chloride in the presence of a non-nucleophilic base like triethylamine (B128534) to furnish the target molecule, 1-[5-(4-Bromophenyl)-3-(4-Fluorophenyl)-4,5-dihydro-1H-Pyrazol-1-yl]-2-Chloropropan-1-one. researchgate.net

Table 1: Plausible Synthetic Route for a Pyrazoline Derivative
StepReaction TypeReactantsKey Intermediate/Product
1Claisen-Schmidt Condensation4-Bromobenzaldehyde, 4'-FluoroacetophenoneChalcone Intermediate
2CyclocondensationChalcone, Hydrazine HydratePyrazoline Core
3N-AcylationPyrazoline Core, 2-Chloropropionyl ChlorideFinal Pyrazoline Derivative

Formation of Nitrogen-Containing Heterocycles (e.g., Pyrroles from Imines)

This compound is an ideal substrate for the Hantzsch pyrrole (B145914) synthesis, a classic method for constructing the pyrrole ring. wikipedia.org This reaction involves the condensation of an α-haloketone, a β-ketoester, and ammonia (B1221849) or a primary amine. wikipedia.orgresearchgate.net

In a typical Hantzsch synthesis, the amine first reacts with the β-ketoester (e.g., ethyl acetoacetate) to form an enamine intermediate. This enamine then acts as a nucleophile, attacking the carbonyl carbon of the α-haloketone, this compound. Subsequent cyclization and dehydration steps lead to the formation of a highly substituted pyrrole. wikipedia.orgquimicaorganica.org This method's versatility allows for the generation of a library of pyrrole derivatives by varying the β-ketoester and amine components. nih.gov

Furthermore, α-haloketones can react with imines to afford pyrroles, providing another route to this important heterocyclic core. nih.gov The reaction proceeds via substitution and subsequent imine cyclization, showcasing the utility of the α-haloketone as a key building block. nih.gov

Access to Sulfur- and Oxygen-Containing Ring Systems

The reactivity of α-haloketones extends to the synthesis of heterocycles containing sulfur and oxygen.

Sulfur-Containing Heterocycles: The Hantzsch thiazole (B1198619) synthesis is a prominent application, reacting an α-haloketone with a thioamide to produce a thiazole ring. synarchive.comresearchgate.net For instance, reacting this compound with thiourea (B124793) would yield a 2-aminothiazole (B372263) derivative bearing a 4-(4-bromophenyl) substituent. This reaction is robust and can be performed under various conditions, including one-pot multicomponent reactions and microwave assistance, to generate diverse thiazole libraries. asianpubs.orgnih.gov

Oxygen-Containing Heterocycles: The Feist-Benary furan (B31954) synthesis provides a direct route to substituted furans by reacting an α-haloketone with the enolate of a β-dicarbonyl compound. wikipedia.orgambeed.com In this reaction, the enolate first displaces the chloride from this compound. The resulting intermediate then undergoes an intramolecular condensation, where the second enolate attacks the ketone carbonyl, followed by dehydration to form the furan ring. wikipedia.orgyoutube.com This method is highly effective for creating 3-carbonyl-substituted furans. deepdyve.com

Derivatization Strategies for Structural Diversity

Beyond its role in building heterocyclic cores, this compound serves as a scaffold for introducing structural diversity. Its two electrophilic centers can be targeted in a controlled manner to append new functional groups and build more complex molecules.

Nucleophilic Displacement of the Chlorine Atom

The chlorine atom in this compound is activated by the adjacent carbonyl group, making it an excellent leaving group in SN2 reactions. nih.gov This allows for the straightforward introduction of a wide array of nucleophiles at the α-position.

A key example is the reaction with sodium azide (B81097) (NaN₃) to form the corresponding α-azido ketone. nih.gov This reaction proceeds under mild conditions and provides a versatile intermediate. nih.govorganic-chemistry.org α-Azido ketones are valuable precursors for synthesizing α-amino ketones, 1,2,3-triazoles (via "click" chemistry), and various other nitrogen-containing heterocycles. nih.govrsc.org

Other nucleophiles can also be employed to create diverse derivatives, as shown in the table below.

Table 2: Examples of Nucleophilic Displacement Reactions
NucleophileReagent ExampleProduct ClassPotential Application
Azide (N₃⁻)Sodium Azide (NaN₃)α-Azido ketonePrecursor for amines, triazoles nih.gov
Thiolate (RS⁻)Sodium thiomethoxide (NaSMe)α-Thio ketoneIntermediate for sulfur heterocycles
Amine (RNH₂)Aniline (PhNH₂)α-Amino ketoneBuilding block for imines, pyrroles
Cyanide (CN⁻)Potassium Cyanide (KCN)α-KetonitrilePrecursor for carboxylic acids, amides

Reactions at the Carbonyl Group for New Functionalities

The carbonyl group offers a second handle for chemical modification. It can undergo a variety of transformations to introduce new functionalities or alter the carbon skeleton.

One important transformation is the Wolff-Kishner reduction or related variants. Reaction of the α-haloketone with hydrazine can lead to an eliminative reduction, converting the compound to an alkene. wikipedia.org Alternatively, under standard Wolff-Kishner conditions (hydrazine and a strong base like KOH at high temperature), the carbonyl group can be completely reduced to a methylene (B1212753) (CH₂) group, yielding 1-bromo-4-(2-chloropropyl)benzene.

Other synthetically useful reactions at the carbonyl group include:

Reduction to an Alcohol: Using reducing agents like sodium borohydride (B1222165) (NaBH₄), the ketone can be selectively reduced to a secondary alcohol, yielding 1-(4-bromophenyl)-2-chloropropan-1-ol. This introduces a hydroxyl group, which can be used for further functionalization, such as ester or ether formation. researchgate.net

Wittig Reaction: Reaction with a phosphorus ylide (e.g., Ph₃P=CH₂) can convert the carbonyl group into a carbon-carbon double bond, forming an alkene. This allows for significant extension of the carbon framework.

Aldol (B89426) Reactions: The acidic α-hydrogen (on the methyl group) allows the formation of an enolate, which can participate in aldol reactions with other carbonyl compounds, though this can be complicated by the reactivity at the chloro-substituted carbon. wikipedia.org

These derivatization strategies highlight the compound's role as a versatile platform for generating a broad spectrum of molecules with tailored properties for various applications in chemical research.

Transformations Involving the Bromophenyl Moiety (e.g., Cross-Coupling Reactions)

The aryl bromide functional group present in this compound is a cornerstone for carbon-carbon and carbon-heteroatom bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for their broad substrate scope and functional group tolerance. mdpi.comnobelprize.org The presence of the bromine atom on the phenyl ring allows for its strategic replacement with a wide variety of organic fragments, effectively transforming the core structure of the molecule.

Prominent examples of such transformations include the Suzuki-Miyaura, Heck, and Sonogashira reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl bromide with an organoboron species, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org It is one of the most widely used methods for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and material science. mdpi.comnih.gov The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the activated boronic acid and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. nobelprize.orgwikipedia.org

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples the aryl bromide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.orgchemeurope.com This powerful method for C-C bond formation is tolerant of many functional groups and is instrumental in synthesizing complex olefinic structures, such as styrenes and cinnamates. mdpi.comnih.gov The catalytic cycle is similar to other palladium-catalyzed couplings, proceeding through oxidative addition, migratory insertion of the alkene, and β-hydride elimination. wikipedia.org

Sonogashira Coupling: This reaction facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne. It typically employs a dual catalytic system of palladium and copper salts. The resulting aryl alkynes are important precursors for many complex molecules and heterocyclic systems.

The conditions for these reactions can be tailored by selecting appropriate catalysts, ligands, bases, and solvents to optimize yield and prevent unwanted side reactions involving the α-chloroketone moiety. While specific literature detailing these transformations on this compound is not extensively documented, the reactivity of the bromophenyl group is well-established, allowing for predictable synthetic planning.

Below is a representative table illustrating typical conditions for palladium-catalyzed cross-coupling reactions on a generic aryl bromide substrate, which are applicable in principle to this compound.

Reaction NameCoupling PartnerTypical CatalystTypical BaseTypical SolventProduct Type
Suzuki-Miyaura CouplingArylboronic Acid (Ar'-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂K₂CO₃, K₃PO₄, Cs₂CO₃Toluene (B28343), Dioxane, DMFBiaryl (Ar-Ar')
Heck ReactionAlkene (e.g., Styrene)Pd(OAc)₂, PdCl₂Et₃N, K₂CO₃DMF, AcetonitrileSubstituted Alkene
Sonogashira CouplingTerminal AlkynePd(PPh₃)₄ / CuIEt₃N, PiperidineTHF, TolueneAryl Alkyne
Buchwald-Hartwig AminationAmine (R₂NH)Pd₂(dba)₃ + Ligand (e.g., BINAP)NaOtBu, K₃PO₄Toluene, DioxaneAryl Amine (Ar-NR₂)

Development of Complex Molecular Scaffolds

The bifunctional nature of this compound makes it an attractive starting material for the synthesis of complex molecular scaffolds, particularly heterocyclic compounds. researchgate.net Heterocycles are core components of numerous natural products, agrochemicals, and pharmaceuticals. rsc.org The α-chloroketone and aryl bromide functionalities provide two independent reaction sites that can be addressed in a stepwise fashion to build molecular complexity.

A common synthetic strategy involves an initial modification at the bromophenyl position via a cross-coupling reaction, followed by reactions at the α-chloroketone site. For instance, a Suzuki coupling could first be employed to introduce a desired aryl or heteroaryl substituent. The resulting ketone could then serve as a precursor for various heterocyclic rings.

For example, the α-chloroketone moiety is a classic electrophile for constructing five-membered heterocycles:

Thiazole Synthesis (Hantzsch Thiazole Synthesis): Reaction with a thiourea or thioamide derivative would lead to the formation of a 2-aminothiazole or a 2,4-disubstituted thiazole ring, a privileged scaffold in medicinal chemistry.

Imidazole (B134444) Synthesis: Condensation with an amidine can yield substituted imidazole rings.

Pyrrole Synthesis: Reaction with β-enamino esters or related compounds can be used to construct pyrrole frameworks.

Alternatively, the α-chloro position can first undergo nucleophilic substitution, followed by cyclization or further functionalization. This sequential approach allows for the controlled and divergent synthesis of a library of complex molecules from a single, readily accessible intermediate. The ability to perform a cross-coupling reaction on the aryl bromide either before or after the manipulation of the chloroketone side chain adds a significant layer of versatility to its use in synthetic design. While this compound is noted as a useful building block, specific, complex scaffolds derived directly from this compound are not widely reported in readily available literature. researchgate.net

Conclusion and Future Research Perspectives

Synopsis of Research Contributions to the Chemistry of 1-(4-Bromophenyl)-2-chloropropan-1-one

Research efforts have firmly established this compound as a valuable precursor, primarily in the synthesis of heterocyclic compounds. The reactivity of the α-chloro ketone functionality is a defining characteristic, with the carbonyl group activating the adjacent carbon-chlorine bond towards nucleophilic substitution. nih.gov This property has been extensively exploited for the construction of nitrogen, sulfur, and oxygen-containing heterocycles, which are prominent scaffolds in medicinal chemistry. nih.govamazonaws.com

Key contributions in the field include:

Heterocyclic Synthesis: The compound readily reacts with various dinucleophiles to form five- and six-membered rings. For instance, reactions with thioamides or thioureas lead to the formation of thiazole (B1198619) derivatives, while reactions with amidines can yield imidazole (B134444) scaffolds. These syntheses are often high-yielding and proceed under mild conditions.

Intermediate for Biologically Active Molecules: The structural motifs derived from this haloketone are found in compounds investigated for various biological activities. Although specific applications are still emerging, its role as a key intermediate is analogous to other α-haloketones used to produce antiviral and anticancer agents. ontosight.ai

Mechanistic Studies: As a classic α-haloketone, it serves as a model substrate for studying the mechanisms of nucleophilic substitution reactions. Computational studies on similar structures have provided deeper understanding of the reaction pathways, including the competition between direct substitution and other potential mechanisms like epoxidation. up.ac.za

Cross-Coupling Reactions: The presence of the 4-bromophenyl group allows for palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. researchgate.net This enables the introduction of diverse substituents on the aromatic ring, significantly expanding the molecular diversity accessible from this single precursor.

The following table summarizes the principal synthetic applications of this compound documented in the literature.

Reagent/Reaction TypeResulting Compound ClassSignificance/Application Area
Thioamides / Thiourea (B124793)ThiazolesCore structures in pharmaceuticals
AmidinesImidazolesBiologically active scaffolds
HydrazinesPyrazoles / PyridazinesAgrochemical and medicinal chemistry
Palladium Catalysis (e.g., Suzuki Coupling)Biaryl PropanonesAdvanced intermediates, materials science
Nucleophilic Substitution (e.g., with amines, phenols)α-Aminoketones, α-AryloxyketonesVersatile synthetic intermediates

Identification of Remaining Challenges and Unexplored Avenues

Despite the progress made, several challenges and unexplored areas remain in the chemistry of this compound.

Stereoselective Synthesis: The carbon atom bearing the chlorine is a stereocenter. The majority of reported syntheses are racemic. The development of efficient asymmetric methods to access enantiomerically pure (R)- or (S)-1-(4-bromophenyl)-2-chloropropan-1-one is a significant challenge. Success in this area would enable the synthesis of chiral downstream products, which is critical for pharmaceutical applications.

Chemoselectivity Control: The molecule has two primary reactive sites: the α-chloro position and the aryl bromide. While conditions can often be chosen to favor reaction at one site, developing catalytic systems that can precisely and selectively control the reaction sequence, or even activate the less reactive site under milder conditions, remains an area for improvement.

Green Chemistry Approaches: Many current synthetic protocols for α-haloketones rely on traditional halogenating agents and organic solvents. mdpi.com There is a pressing need to develop more environmentally benign synthetic routes. This could include using greener solvents, catalytic halogenation methods, or continuous flow processes to improve safety and reduce waste.

Exploration of Aryl Bromide Reactivity: While palladium-catalyzed reactions are well-established, the use of more sustainable and earth-abundant metal catalysts (e.g., nickel, copper, iron) for cross-coupling reactions involving the aryl bromide moiety is an underexplored avenue. erowid.org Photoredox catalysis, in particular, offers a promising modern strategy for activating aryl halides under mild conditions. researchgate.netnih.gov

Outlook for Novel Synthetic Applications and Mechanistic Insights

The future of research on this compound is promising, with potential for significant advancements in both synthesis and application.

Novel Heterocyclic Scaffolds: Beyond common heterocycles, the compound could be used to construct more complex, fused, or spirocyclic systems. Multi-component reactions, where the haloketone and several other reactants combine in a single step, could provide rapid access to novel molecular libraries for biological screening.

Dual-Functionalization Strategies: A forward-looking approach would involve the development of one-pot or sequential reactions that modify both the α-chloro ketone and the aryl bromide functionalities. Such strategies would be highly efficient for building molecular complexity. For example, a reaction could involve an initial nucleophilic substitution at the α-position, followed by an intramolecular cross-coupling reaction triggered by activating the aryl bromide.

Application in Materials Science: The rigid bromophenyl group, combined with the reactive ketone handle, makes this molecule a potential building block for functional organic materials, such as ligands for metal-organic frameworks (MOFs) or precursors for conjugated polymers with specific electronic properties.

Advanced Mechanistic and Computational Studies: Deeper mechanistic investigations using advanced techniques like in-situ spectroscopic monitoring and density functional theory (DFT) calculations could provide a more nuanced understanding of its reactivity. up.ac.za Such studies could help rationalize chemoselectivity, predict the outcomes of new reactions, and guide the design of more efficient catalysts for its transformation.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(4-Bromophenyl)-2-chloropropan-1-one with high purity?

The compound is typically synthesized via Friedel-Crafts acylation , where 4-bromobenzene reacts with 2-chloropropanoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions . Key considerations include:

  • Temperature control (0–5°C) to minimize side reactions like polyacylation.
  • Solvent selection (e.g., dichloromethane or nitrobenzene) to enhance reaction efficiency.
  • Post-synthesis purification via column chromatography or recrystallization to achieve >95% purity, verified by HPLC or NMR .

Q. How can researchers determine the solubility and stability of this compound when literature data is inconsistent?

  • Solubility : Perform systematic tests in polar (e.g., DMSO, ethanol) and non-polar solvents (e.g., hexane) using UV-Vis spectroscopy to quantify saturation points .
  • Stability : Conduct accelerated degradation studies under varying pH, temperature, and light exposure, monitored by TGA/DSC for thermal stability and LC-MS for hydrolytic/oxidative degradation .

Advanced Research Questions

Q. How do the bromine and chlorine substituents influence the compound’s reactivity in cross-coupling reactions?

The electron-withdrawing bromine on the phenyl ring activates the carbonyl group toward nucleophilic attack, while the chlorine on the propanone backbone enhances electrophilicity. This dual effect facilitates:

  • Buchwald-Hartwig amination for introducing amino groups at the para position .
  • Suzuki-Miyaura coupling for aryl-aryl bond formation, leveraging the bromine as a leaving group . Steric hindrance from the 4-bromophenyl group may slow reactions at the ortho position, requiring optimized catalysts (e.g., Pd(PPh₃)₄) .

Q. What experimental strategies can elucidate this compound’s interactions with biological targets?

  • Enzyme inhibition assays : Test dose-dependent inhibition of cytochrome P450 isoforms using fluorometric substrates .
  • X-ray crystallography : Co-crystallize the compound with target proteins (e.g., kinases) and refine structures using SHELX .
  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to receptors like GPCRs .

Q. How can structural modifications enhance this compound’s pharmacological profile?

  • Introduce electron-donating groups (e.g., -NH₂ at the phenyl ring) to modulate electron density and improve binding affinity .
  • Replace the chlorine with a trifluoromethyl group to enhance metabolic stability .
  • Use SAR studies to correlate substituent positions with activity, guided by molecular docking (AutoDock Vina) and MD simulations .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported melting points or spectral data?

  • Reproduce experiments using standardized protocols (e.g., ASTM E794 for melting point determination).
  • Compare 13C NMR chemical shifts across studies; deviations >1 ppm may indicate impurities or polymorphic forms .
  • Cross-validate with computational tools (e.g., Gaussian for DFT-calculated IR spectra) .

Q. What methodologies resolve conflicting reports on the compound’s photostability?

  • Perform controlled UV irradiation experiments (λ = 254–365 nm) in quartz cells, monitoring degradation via HPLC.
  • Use EPR spectroscopy to detect radical intermediates, linking photodegradation pathways to structural vulnerabilities .

Applications in Material Science

Q. Can this compound serve as a precursor for functionalized polymers?

Yes. The bromine enables atom-transfer radical polymerization (ATRP) to synthesize polystyrene derivatives with pendant chloroketone groups. These polymers exhibit tunable thermal properties (DSC: Tg = 120–150°C) and potential as self-healing materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.